molecular formula C20H14O4 B1683634 2,2',3,3'-Tetrahydroxy-1,1'-binaphthyl CAS No. 61601-94-3

2,2',3,3'-Tetrahydroxy-1,1'-binaphthyl

Cat. No. B1683634
CAS RN: 61601-94-3
M. Wt: 318.3 g/mol
InChI Key: OOSHJGKXQBJASF-UHFFFAOYSA-N
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Description

2,2’,3,3’-Tetrahydroxy-1,1’-binaphthyl is a chemical compound with the molecular formula C20H14O4 . It is also known as 1,1’-Bi (2,3-naphthodiol) . The compound appears as a white to light yellow to light red powder or crystal .


Molecular Structure Analysis

The molecular weight of 2,2’,3,3’-Tetrahydroxy-1,1’-binaphthyl is 318.33 . The molecular formula is C20H14O4 . For a detailed molecular structure, it would be best to refer to a reliable chemical database or resource.


Physical And Chemical Properties Analysis

2,2’,3,3’-Tetrahydroxy-1,1’-binaphthyl is a solid at 20 degrees Celsius . It should be stored under inert gas as it is air sensitive .

Safety And Hazards

This compound is known to cause skin irritation and serious eye irritation . Safety measures include washing skin thoroughly after handling, wearing protective gloves, eye protection, face protection, and taking off contaminated clothing and washing before reuse . If skin or eye irritation persists, medical advice or attention should be sought .

properties

IUPAC Name

1-(2,3-dihydroxynaphthalen-1-yl)naphthalene-2,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14O4/c21-15-9-11-5-1-3-7-13(11)17(19(15)23)18-14-8-4-2-6-12(14)10-16(22)20(18)24/h1-10,21-24H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOSHJGKXQBJASF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=C2C3=C(C(=CC4=CC=CC=C43)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70959990
Record name [1,1'-Binaphthalene]-2,2',3,3'-tetrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70959990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2',3,3'-Tetrahydroxy-1,1'-binaphthyl

CAS RN

39215-21-9, 61601-94-3
Record name [1,2',3,3'-tetrol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245006
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name [1,1'-Binaphthalene]-2,2',3,3'-tetrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70959990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2',3,3'-Tetrahydroxy-1,1'-binaphthyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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